molecular formula C18H22FN5O B2402991 1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1234911-80-8

1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2402991
CAS No.: 1234911-80-8
M. Wt: 343.406
InChI Key: CWSADVVGJDCVRE-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorobenzyl group, a pyrimidinyl-substituted piperidine, and a urea moiety, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through a halogenation reaction.

    Piperidine Derivative Synthesis: The next step is the synthesis of the pyrimidinyl-substituted piperidine. This can be achieved through a series of nucleophilic substitution reactions.

    Urea Formation: The final step involves the coupling of the fluorobenzyl intermediate with the piperidine derivative in the presence of a urea-forming reagent, such as phosgene or carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorobenzyl and pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
  • 1-(4-Methylbenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
  • 1-(4-Bromobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Uniqueness

1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c19-16-4-2-14(3-5-16)12-22-18(25)23-13-15-6-10-24(11-7-15)17-20-8-1-9-21-17/h1-5,8-9,15H,6-7,10-13H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSADVVGJDCVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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